molecular formula C10H10FNO B2697429 (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime CAS No. 911825-56-4

(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

Cat. No. B2697429
M. Wt: 179.194
InChI Key: ULDTWMIGAQGOHG-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime” is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 . It is also known by the synonym "5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime" .

Scientific Research Applications

  • Chemotherapeutic Applications : A study on S-1, an oral anticancer drug composed of tegafur (FT), gimestat (CDHP), and otastat potassium (Oxo), showed its effectiveness in treating advanced gastric cancer. S-1 leverages the biochemical modulation of 5-fluorouracil (5-FU) and has shown a significant response rate in patients, with manageable adverse reactions (Sakata et al., 1998).

  • Detection and Quantification of Phosgene : The meso-oxime-substituted BODIPY (1-oxime) is developed as a probe for the detection of phosgene. This demonstrates the application of oxime chemistry in environmental monitoring and safety, providing a fast and sensitive method for detecting phosgene in various settings (Kim et al., 2017).

  • Enzyme Inhibition Studies : Research on the synthesis and evaluation of oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene as nonsteroidal inhibitors of 17α-hydroxylase-C17,20-lyase (P450 17, CYP 17) contributes to the understanding of enzyme inhibition, which is crucial in medicinal chemistry and drug development (Zhuang & Hartmann, 1998).

  • Organic Synthesis : Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives were synthesized via two strategies, highlighting the relevance of (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime in organic chemistry and asymmetric synthesis (Lázaro et al., 2016).

  • Radiopharmaceutical Research : The compound's derivatives have been used in the radiosynthesis and biodistribution of cyclic RGD peptides. This research contributes to the field of diagnostic imaging and radiopharmaceuticals, particularly in positron emission tomography (PET) (Glaser et al., 2008).

  • Chemical Synthesis and Characterization : Investigations into the stereochemistry of the addition of sulfur dioxide to various dienes, including fluoro-dihydronaphthalenes, provide insights into chemical reactions and mechanisms, useful in synthetic chemistry (Roversi et al., 2002).

properties

IUPAC Name

(NE)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDTWMIGAQGOHG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2F)/C(=N/O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.